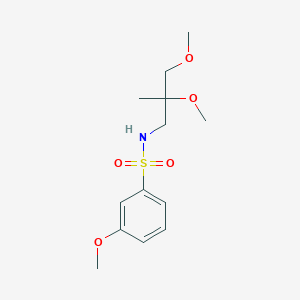

![molecular formula C17H15N5OS2 B2438469 N-(2-(1-メチル-4-(チオフェン-2-イル)-1H-イミダゾール-2-イル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 1396812-86-4](/img/structure/B2438469.png)

N-(2-(1-メチル-4-(チオフェン-2-イル)-1H-イミダゾール-2-イル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

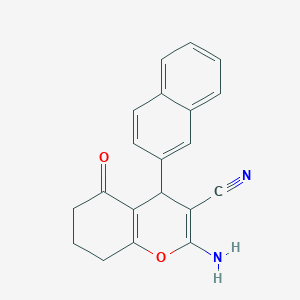

“N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is complex, with multiple rings and functional groups. The thiophene ring is a key component of the structure .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would likely involve the thiophene ring and the various functional groups present in the molecule. The exact reactions would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would depend on its specific structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

- チアゾール誘導体は、本化合物も含め、抗腫瘍および細胞毒性効果について研究されています。 研究者らは関連する化合物を合成し、ヒト腫瘍細胞株に対する影響を評価しました 。注目すべきは、一部の誘導体が前立腺癌など、特定の癌に対して強力な効果を示したことです。

- チアゾールは抗菌活性を示し、微生物感染症との闘いにおいて価値があります。例えば、スルファチアゾール(抗菌薬)はチアゾール環を含んでいます。 研究者らは、抗菌活性を強化した新規誘導体を探索し続けています .

- チアゾール骨格から誘導された新規化合物は、顕著な抗真菌活性を示しています。 これらの化合物のいくつかは、温室実験において、ディフルメトリムなどの既存の殺菌剤よりも優れた性能を示しました .

- 4,7-ジアリールベンゾ[c][1,2,5]チアジアゾールなどの、特定のチアゾール系化合物は、蛍光を示します。 これらの化合物は蛍光体として機能し、材料科学やイメージングにおいて応用が見られます .

- チアゾールは、ビタミンB1(チアミン)に見られる天然成分です。チアミンはエネルギー代謝と正常な神経系の機能において重要な役割を果たしています。 チアゾール環は、スルファ薬、殺生物剤、染料などのさまざまな化学化合物の母核として役立っています .

- チアゾールと類似性を共有するチオフェン誘導体もまた、高い抗菌活性を有しています。 科学者らは、抗菌剤としての可能性を継続的に探求しています .

抗腫瘍および細胞毒性

抗菌特性

抗真菌活性

蛍光特性

生物学的関連性

合成チオフェン誘導体

要約すると、この化合物の汎用性は、抗腫瘍効果、抗菌特性、蛍光、および生物学的システムにおける関連性と広がっています。研究者らは、さまざまな分野における可能性を積極的に調査しており、エキサイティングな研究分野となっています。 🌟

将来の方向性

The future directions for research on “N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological effects exhibited by thiophene derivatives , this compound could have potential uses in medicinal chemistry and other fields.

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, indicating that they may interact with multiple targets.

Mode of Action

It is known that thiophene-based analogs can interact with various biological targets to exert their effects . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological effects.

Biochemical Pathways

Given the wide range of biological effects exhibited by thiophene-based analogs , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

Thiophene-based analogs have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects suggest that the compound could have a broad impact at the molecular and cellular levels.

特性

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS2/c1-22-10-14(15-3-2-8-24-15)19-16(22)6-7-18-17(23)11-4-5-12-13(9-11)21-25-20-12/h2-5,8-10H,6-7H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLDAOFHYGXJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2438387.png)

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)

![(4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2438405.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)